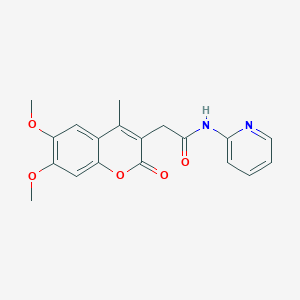![molecular formula C19H15F3N2O3 B11153130 6-(2-methoxyphenyl)-2-[3-(trifluoromethoxy)benzyl]-3(2H)-pyridazinone](/img/structure/B11153130.png)
6-(2-methoxyphenyl)-2-[3-(trifluoromethoxy)benzyl]-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-methoxyphenyl)-2-[3-(trifluoromethoxy)benzyl]-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methoxyphenyl)-2-[3-(trifluoromethoxy)benzyl]-3(2H)-pyridazinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Methoxyphenyl Group: This step may involve the use of a Suzuki coupling reaction or other cross-coupling techniques to attach the methoxyphenyl group to the pyridazinone core.
Attachment of the Trifluoromethoxybenzyl Group: This can be done using nucleophilic substitution reactions or other suitable methods to introduce the trifluoromethoxybenzyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(2-methoxyphenyl)-2-[3-(trifluoromethoxy)benzyl]-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and other electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Utilizing its unique chemical properties in material science and catalysis.
Mechanism of Action
The mechanism of action of 6-(2-methoxyphenyl)-2-[3-(trifluoromethoxy)benzyl]-3(2H)-pyridazinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-(2-methoxyphenyl)-3(2H)-pyridazinone: Lacks the trifluoromethoxybenzyl group.
2-[3-(trifluoromethoxy)benzyl]-3(2H)-pyridazinone: Lacks the methoxyphenyl group.
Uniqueness
6-(2-methoxyphenyl)-2-[3-(trifluoromethoxy)benzyl]-3(2H)-pyridazinone is unique due to the presence of both the methoxyphenyl and trifluoromethoxybenzyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H15F3N2O3 |
|---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
6-(2-methoxyphenyl)-2-[[3-(trifluoromethoxy)phenyl]methyl]pyridazin-3-one |
InChI |
InChI=1S/C19H15F3N2O3/c1-26-17-8-3-2-7-15(17)16-9-10-18(25)24(23-16)12-13-5-4-6-14(11-13)27-19(20,21)22/h2-11H,12H2,1H3 |
InChI Key |
NGNGZKXUFNFWEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-ethyl-7-[(2-fluorophenyl)methoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11153048.png)
![6-chloro-N-[4-(furan-2-yl)butan-2-yl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11153050.png)

![2-Chloro-3-ethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B11153073.png)
![5-methoxy-N~2~-[2-(3-methoxyanilino)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B11153075.png)
![2-chloro-3-[(3-phenoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11153089.png)
![1-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-L-proline](/img/structure/B11153092.png)
![8-methoxy-3-(2-oxo-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-4-yl)-2H-chromen-2-one](/img/structure/B11153099.png)
![N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-benzofuran-2-carboxamide](/img/structure/B11153109.png)
![4-methyl-3-[(2-oxocyclohexyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B11153114.png)
![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B11153116.png)
methanone](/img/structure/B11153123.png)
![N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine](/img/structure/B11153135.png)
![2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylbenzyl)oxy]phenol](/img/structure/B11153137.png)
